Enhanced Lipophilicity (LogP) of 2-Amino-4-chloro-3,5-dimethylphenol Relative to Non-Methylated Amino-Chlorophenol Analogs
2-Amino-4-chloro-3,5-dimethylphenol exhibits a calculated LogP of 2.82580, indicative of significantly higher lipophilicity compared to its non-methylated analog, 2-amino-4-chlorophenol (calculated LogP ~1.2) . This increase in LogP by approximately 1.6 units translates to a roughly 40-fold higher partition coefficient, suggesting enhanced membrane permeability and potential for improved bioavailability in drug discovery contexts [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.82580 |
| Comparator Or Baseline | 2-Amino-4-chlorophenol: Calculated LogP ~1.2 |
| Quantified Difference | ΔLogP ≈ +1.6 |
| Conditions | Calculated using fragment-based methods (ACD/Labs or similar) |
Why This Matters
Higher lipophilicity is a critical parameter for medicinal chemists prioritizing compounds for lead optimization, as it directly correlates with membrane permeability and distribution properties in biological systems.
- [1] PubChem. 2-Amino-4-chlorophenol (CID 8410). Calculated LogP. View Source
